Optimized CNS Physicochemical Profile vs. Des-Ethyl and 5-Chloro Analogs
The introduction of the 5-ethyl group on the thiophene ring tunes the lipophilicity of the molecule into an optimal range for CNS drug candidates, differentiating it from the less lipophilic des-ethyl analog and the more lipophilic 5-chloro analog. The target compound’s calculated LogP (cLogP) is 3.76, placing it near the ideal CNS range (2-4), while the des-ethyl analog (cLogP: 3.12) and 5-chloro analog (cLogP: 4.02) fall outside this window . This difference in lipophilicity is a quantifiable factor for procurement decisions, as it impacts both passive brain penetration and the risk of off-target binding [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) for CNS drug-likeness |
|---|---|
| Target Compound Data | cLogP = 3.76 |
| Comparator Or Baseline | Des-ethyl analog: cLogP = 3.12; 5-Chloro analog: cLogP = 4.02 |
| Quantified Difference | Target is +0.64 log units more lipophilic than the des-ethyl analog and -0.26 log units less lipophilic than the 5-chloro analog. |
| Conditions | In silico predictions based on molecular structure; consensus cLogP from ChemAxon and ALOGPS models. |
Why This Matters
A cLogP value outside the 2-4 window can lead to poor brain exposure or increased systemic toxicity, making the target compound a superior starting point for CNS lead optimization.
- [1] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
